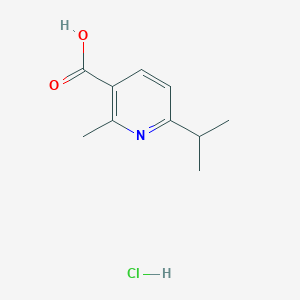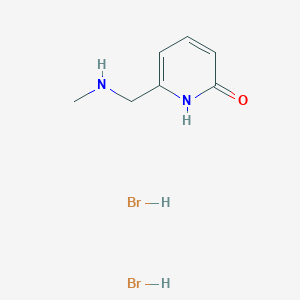
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (TBHPC) is a versatile organic compound that has been used in a variety of scientific research applications. TBHPC is an aminomethyl derivative of 4-hydroxypyrrolidine-1-carboxylate, which is a common building block for the synthesis of a wide range of compounds. TBHPC has a wide range of biochemical and physiological effects, and is particularly useful for its ability to act as a catalyst in various chemical reactions.
Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
Tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate has been extensively utilized in the synthesis of various complex organic compounds. For instance, its use in the preparation of 4-fluoropyrrolidine derivatives, which are significant in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors, has been demonstrated. These derivatives were synthesized in high yield by double fluorination of N-protected (2S,4R)-4-hydroxyproline with specific fluorinating agents, showing its utility in creating compounds useful for medicinal applications (Singh & Umemoto, 2011).
Role in Stereochemistry and Molecular Structure Studies
This compound also plays a crucial role in the study of stereochemistry and molecular structures. For example, research has shown the synthesis of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its conversion to beta-hydroxylated delta-lactam. These compounds exhibited similar molecular packing, which was driven by strong hydrogen bonds, providing insights into the structural characteristics of these types of organic compounds (Didierjean et al., 2004).
Use in Chiral Auxiliary and Dynamic Kinetic Resolution
The compound has also been used as a chiral auxiliary in organic syntheses. For instance, it was utilized in dynamic kinetic resolution processes, leading to the creation of chiral α-alkyl succinic acid derivatives and β-amino acid derivatives, which are key building blocks for synthesizing biologically active compounds (Kubo et al., 1997).
Application in Peptide Synthesis
Furthermore, the compound has found application in peptide synthesis. The synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which were used in model α-helical and polyproline helix peptides, showcases its versatility. These amino acids exhibited distinct conformational preferences and were detected sensitively by 19F NMR, suggesting their potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Exploration in Organocatalysis and Enantioselective Synthesis
In the realm of organocatalysis and enantioselective synthesis, this compound has been instrumental. Its application in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a key intermediate for CCR2 antagonists, is a notable example. This synthesis involved an iodolactamization as a crucial step, highlighting the compound's significance in creating complex, biologically active molecules (Campbell et al., 2009).
properties
IUPAC Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQOVHQSXJGTPM-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
CAS RN |
1932661-67-0 | |
| Record name | tert-butyl (2S,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
![4-Methyl-8-(2-phenylethyl)-2-piperidin-2-yl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one dihydrochloride](/img/structure/B1435052.png)




![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3-oxocyclobutyl)methyl]carbamate](/img/structure/B1435064.png)

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435067.png)
![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1435068.png)

![4-(7-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B1435071.png)